molecular formula C15H21N3O2 B5787831 1-(2-oxo-2-(m-tolylamino)ethyl)piperidine-4-carboxamide

1-(2-oxo-2-(m-tolylamino)ethyl)piperidine-4-carboxamide

Cat. No.: B5787831
M. Wt: 275.35 g/mol
InChI Key: NEOSLAAOZPQGQS-UHFFFAOYSA-N
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Description

1-(2-oxo-2-(m-tolylamino)ethyl)piperidine-4-carboxamide is a versatile chemical compound with a piperidine ring structure. It is known for its unique properties and applications in various fields, including drug development, catalysis, and organic synthesis. This compound has garnered significant interest due to its potential in medicinal chemistry and its role in the synthesis of biologically active molecules.

Preparation Methods

The synthesis of 1-(2-oxo-2-(m-tolylamino)ethyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of piperidine derivatives with m-tolylamine and an appropriate acylating agent under controlled conditions . The reaction typically occurs in the presence of a catalyst and a solvent, such as dichloromethane or ethanol, at elevated temperatures. Industrial production methods often involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-oxo-2-(m-tolylamino)ethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring’s hydrogen atoms are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-oxo-2-(m-tolylamino)ethyl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-oxo-2-(m-tolylamino)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The compound’s effects on cellular functions and its ability to induce apoptosis in cancer cells are areas of active research .

Comparison with Similar Compounds

1-(2-oxo-2-(m-tolylamino)ethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(2-oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide: This compound has a similar structure but differs in the position of the tolyl group, which can affect its chemical and biological properties.

    Piperidine derivatives: Various piperidine derivatives, such as substituted piperidines and piperidinones, share structural similarities and are used in similar applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[2-(3-methylanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-11-3-2-4-13(9-11)17-14(19)10-18-7-5-12(6-8-18)15(16)20/h2-4,9,12H,5-8,10H2,1H3,(H2,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOSLAAOZPQGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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